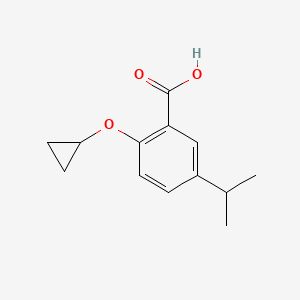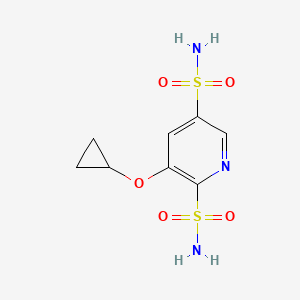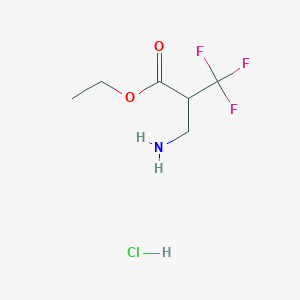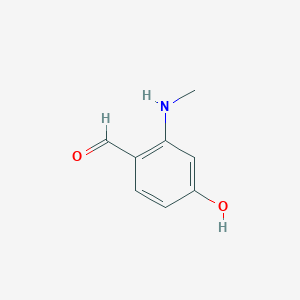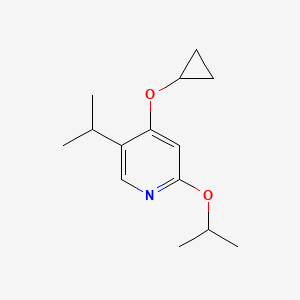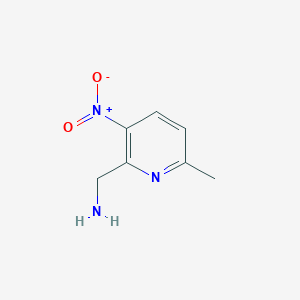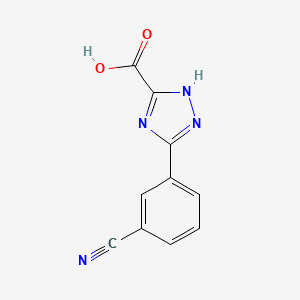
1-(4-Amino-5-methoxypyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-methoxypyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and an ethanone group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxypyridine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-amino-5-methoxypyridine
Acylating Agent: Acetyl chloride or acetic anhydride
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous dichloromethane or toluene
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
The product, this compound, is then isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-5-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride, anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Amino-5-methoxypyridin-3-YL)acetic acid
Reduction: 1-(4-Amino-5-methoxypyridin-3-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be compared with other pyridine derivatives, such as:
1-(5-Methoxypyridin-3-YL)ethanone: Lacks the amino group, which may result in different reactivity and biological activity.
1-(4-Methoxypyridin-3-YL)ethanone: Lacks the amino group and has a methoxy group at a different position, leading to variations in chemical properties.
1-(4-Amino-3-methoxypyridin-5-YL)ethanone: Similar structure but with different positions of the amino and methoxy groups, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1393573-60-8 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(4-amino-5-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-10-4-7(12-2)8(6)9/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
WEWQPXJNFZJZEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=CC(=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


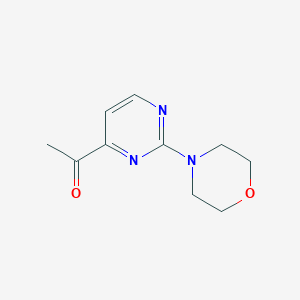
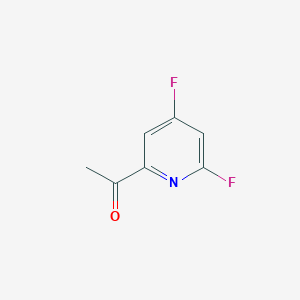
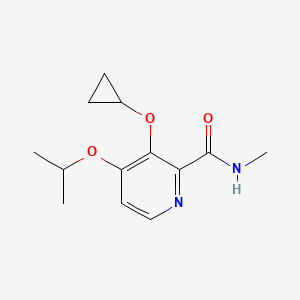
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
